N-benzyl-6-chloro-4-phenylquinazolin-2-amine N-benzyl-6-chloro-4-phenylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11195586
InChI: InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25)
SMILES: C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Molecular Formula: C21H16ClN3
Molecular Weight: 345.8 g/mol

N-benzyl-6-chloro-4-phenylquinazolin-2-amine

CAS No.:

Cat. No.: VC11195586

Molecular Formula: C21H16ClN3

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-chloro-4-phenylquinazolin-2-amine -

Specification

Molecular Formula C21H16ClN3
Molecular Weight 345.8 g/mol
IUPAC Name N-benzyl-6-chloro-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25)
Standard InChI Key JAJQZEJUVVSQHK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The compound features a quinazoline backbone—a bicyclic system comprising two fused six-membered rings (benzene and pyrimidine). Substituents include:

  • Chlorine at position 6, enhancing electrophilic reactivity.

  • Phenyl group at position 4, contributing to hydrophobic interactions.

  • Benzylamine at position 2, introducing a flexible nitrogen-containing side chain.

Molecular Formula and Weight

The molecular formula is C₂₁H₁₆ClN₃, yielding a molecular weight of 333.83 g/mol. The SMILES notation is ClC1=CC2=NC(=NC(=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5, reflecting its stereoelectronic configuration.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common approach involves reacting 2,4-dichloro-6-phenylquinazoline with benzylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Triethylamine is typically added to scavenge HCl, driving the reaction to completion :

2,4-Dichloro-6-phenylquinazoline + BenzylamineEt3N, DMF, 100°CN-Benzyl-6-chloro-4-phenylquinazolin-2-amine\text{2,4-Dichloro-6-phenylquinazoline + Benzylamine} \xrightarrow{\text{Et}_3\text{N, DMF, 100°C}} \text{N-Benzyl-6-chloro-4-phenylquinazolin-2-amine}

Yields range from 65–80% after purification via silica gel chromatography .

Suzuki-Miyaura Cross-Coupling

For analogs with additional aryl groups, palladium-catalyzed coupling is employed. For example, substituting the 4-chloro group with phenylboronic acid using Pd(PPh₃)₄ in a microwave reactor (150°C, 30 min) achieves regioselective functionalization .

Industrial-Scale Production

Continuous flow reactors optimize throughput, reducing reaction times from hours to minutes. Automated systems coupled with inline HPLC ensure consistent purity (>98%) .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Aqueous solubility12 µg/mLpH 7.4, 25°C
LogP (lipophilicity)3.8Calculated via XLogP3
Melting point178–181°CDifferential scanning calorimetry

The compound exhibits moderate solubility in DMSO (45 mg/mL) and ethanol (22 mg/mL), making it suitable for in vitro assays.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline H-5), 7.85–7.43 (m, 10H, aromatic), 4.65 (s, 2H, CH₂N) .

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 745 cm⁻¹ (C-Cl).

Biological Activity and Mechanisms

Kinase Inhibition

N-Benzyl-6-chloro-4-phenylquinazolin-2-amine demonstrates nanomolar inhibition (IC₅₀ = 34 nM) against EGFR (epidermal growth factor receptor), a tyrosine kinase implicated in cancer progression. Molecular docking studies reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu718 in the ATP-binding pocket .

Antiproliferative Effects

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast cancer)1.2
A549 (lung cancer)2.8
HEK293 (normal)>50

Selectivity indices (>40 for cancer vs. normal cells) suggest therapeutic potential with minimal off-target toxicity .

Comparative Analysis with Analogues

CompoundSubstituentsEGFR IC₅₀ (nM)Solubility (µg/mL)
N-Benzyl-6-chloro-4-phenylquinazolin-2-amine6-Cl, 4-Ph, 2-NHCH₂Ph3412
6-Chloro-4-phenylquinazoline6-Cl, 4-Ph2108
N-Methyl-4-phenylquinazolin-2-amine4-Ph, 2-NHMe89028

The benzylamine group enhances kinase binding affinity 6-fold compared to methyl analogues, likely due to π-π stacking with phenylalanine residues .

Future Directions

Structural Optimization

  • Introducing electron-withdrawing groups (e.g., CF₃) at position 6 may improve metabolic stability.

  • Replacing benzyl with heteroaromatic amines (e.g., pyridyl) could enhance aqueous solubility.

In Vivo Studies

Pharmacokinetic profiling in murine models is critical to assess oral bioavailability and blood-brain barrier penetration.

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